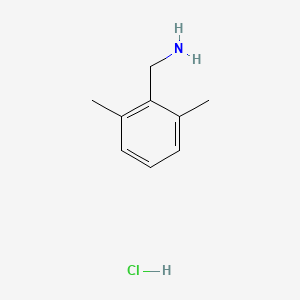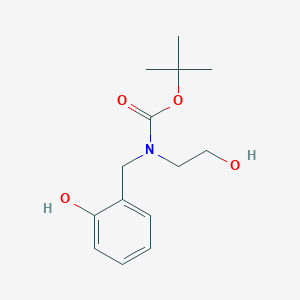![molecular formula C17H14ClNO B1345856 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine CAS No. 946729-16-4](/img/structure/B1345856.png)
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine (2C-MPA) is a synthetic compound that has been used in scientific research and laboratory experiments. It is a member of the phenethylamine family, and is a relatively new compound with limited research available. It is a structural analog of the popular psychedelic drug 2C-B, and has been used in a variety of studies to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Histochemical Techniques
A study introduced new histochemical techniques for the demonstration of tissue oxidase using a range of complex naphthols and methylene compounds, highlighting their potential applications in electron microscopy due to their ability to complex with various metals (Burstone, 1959).
Oxidation Catalysis
Research on the catalytic oxidation of naphthols, including 4-methyl-1-naphthol and 2- and 4-chloro-1-naphthol, used copper-amine catalysts to study their reaction pathways, offering insights into synthetic methods for producing dinaphthols and naphthalene analogues (Brackman & Havinga, 2010).
Organic Electronics
A study on naphthyl phenylamine (NPA) compounds, including variants with chloro substitution, investigated their transport and luminescence properties, finding correlations between their hole mobilities and dipole moments. This research provides valuable insights for the development of organic light-emitting diodes (OLEDs) (Tong et al., 2004).
Antimicrobial Activity
Compounds synthesized from reactions involving naphthols showed significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Srinivasulu et al., 2000).
Organic Synthesis and Characterization
Various studies have synthesized and characterized new organic compounds using naphthol derivatives, exploring their chemical properties, and potential applications in different areas of chemistry and material science. For instance, research on triphenylamine-naphthyl hybrids investigated their thermal stability and luminescence properties for potential use in electronic materials (Li et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-6-8-15(19)17(10-11)20-16-9-7-14(18)12-4-2-3-5-13(12)16/h2-10H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCHOIBEUUFJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
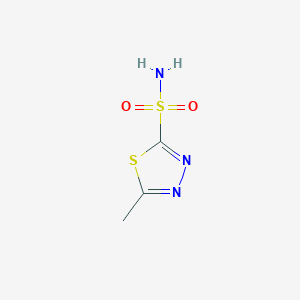

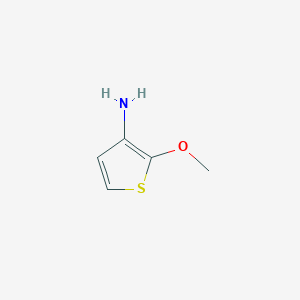

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)

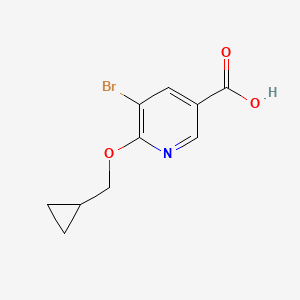
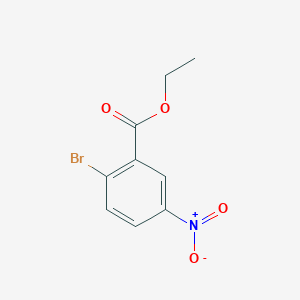
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
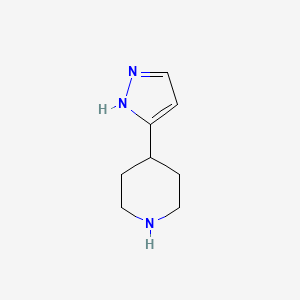
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)

